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Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and its
related substance, Impurity C. The described methodology is crucial for the quality control of
Sofosbuvir in bulk drug and pharmaceutical dosage forms, ensuring the safety and efficacy of
this critical antiviral medication. The protocol provides comprehensive parameters for
chromatographic separation, system suitability, and validation in accordance with ICH
guidelines.

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C
virus (HCV) infection.[1][2] It is a nucleotide analog that functions as an inhibitor of the HCV
NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2][3] The
manufacturing process and storage of Sofosbuvir can lead to the formation of impurities, which
must be monitored and controlled to ensure the quality and safety of the final drug product.[2]
One such process-related impurity is Sofosbuvir Impurity C. This document provides a
detailed analytical method for the quantification of this specific impurity.
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Chromatographic Conditions

A reliable separation of Sofosbuvir and its impurities can be achieved using an isocratic RP-

HPLC method. The following conditions have been demonstrated to be effective:

Parameter Recommended Value

Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5
Column

Hm([4][5]

0.1% Trifluoroacetic acid in Water:Acetonitrile
Mobile Phase

(50:50, viv)[4][5]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 uL[6]
Column Temperature 25°C[6]

Detector Wavelength

260 nm[4][5][7]

Run Time

Approximately 10 minutes

Experimental Protocol
Reagents and Materials

o Acetonitrile (HPLC Grade)

Trifluoroacetic acid (TFA)

Water (HPLC Grade)

Sofosbuvir Reference Standard

Sofosbuvir Impurity C Reference Standard

Standard Solution Preparation

o Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve 40 mg of Sofosbuvir

reference standard in the mobile phase in a 100 mL volumetric flask to obtain a
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concentration of 400 pg/mL.[5]

o Standard Stock Solution (Impurity C): Accurately weigh and dissolve 2.5 mg of Sofosbuvir
Impurity C reference standard in the mobile phase in a 100 mL volumetric flask to obtain a
concentration of 25 pg/mL.

o Working Standard Solution: From the stock solutions, prepare a working standard solution
containing 40 pg/mL of Sofosbuvir and 0.2 pg/mL of Impurity C by diluting with the mobile
phase.

Sample Solution Preparation

o Tablet Powder: Weigh and finely powder not fewer than 20 tablets.

o Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 50 mg of
Sofosbuvir and transfer it to a 100 mL volumetric flask.[1] Add approximately 70 mL of
methanol and sonicate for 10 minutes with intermittent shaking to dissolve the active
ingredient.[1] Allow the solution to cool to room temperature and dilute to the mark with
methanol. Filter the solution through a 0.45 pum nylon syringe filter, discarding the first few mL
of the filtrate.[1]

o Working Sample Solution: Further dilute 1.0 mL of the filtered stock solution to 25 mL with
the mobile phase to obtain a theoretical concentration of 20 pg/mL of Sofosbuvir.[1]

System Suitability

Before sample analysis, inject the working standard solution six times and evaluate the system
suitability parameters. The acceptance criteria should be as follows:

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) <20
Theoretical Plates > 2000

Relative Standard Deviation (%RSD) for Peak
Area
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Analysis Procedure

Inject the blank (mobile phase), working standard solution, and working sample solution into
the chromatograph. Record the chromatograms and calculate the amount of Sofosbuvir
Impurity C in the sample using the external standard method.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating
its suitability for its intended purpose. The following table summarizes the typical validation

parameters:
Parameter Sofosbuvir Sofosbuvir Impurity C
Linearity Range 160 - 480 pg/mL[4][5] 10 - 30 pg/mL[4][5]
Correlation Coefficient (r2) >0.999 >0.999
Limit of Detection (LOD) 0.04 pg/mL (0.01%)[4][5] 0.12 pg/mL (0.03%)[4][5]
Limit of Quantification (LOQ) 0.125 pg/mL (0.50%)[4][5] 0.375 pg/mL (1.50%)[4][5]
Retention Time (RT) ~3.7 min[4][5] ~5.7 min[4][5]

Experimental Workflow
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Caption: Workflow for the HPLC quantification of Sofosbuvir Impurity C.
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Forced Degradation Studies

Forced degradation studies indicate that Sofosbuvir is susceptible to degradation under acidic,
basic, and oxidative conditions.[7][8][9] The drug is relatively stable under thermal and
photolytic stress.[8] The developed HPLC method is stability-indicating, as it can effectively
separate the degradation products from the main peak of Sofosbuvir.

Conclusion

The presented RP-HPLC method is simple, specific, precise, and accurate for the quantification
of Sofosbuvir Impurity C in bulk drug and pharmaceutical formulations.[4][5] The short run
time allows for the analysis of a large number of samples, making it suitable for routine quality
control analysis.[4][5] The method's validation in accordance with ICH guidelines ensures its
reliability and robustness for regulatory purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Quantification of Sofosbuvir Impurity
C by High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b560572#hplc-method-for-sofosbuvir-
impurity-c-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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